6-(4-fluorophenyl)-3-methyl-1-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Description
This pyrazolo[3,4-b]pyridine derivative features a trifluoromethyl group at position 4, a 4-fluorophenyl substituent at position 6, and a 4-methylphenyl group at position 1. Its structure is optimized for lipophilicity and electronic modulation, making it a candidate for pharmacological studies. The trifluoromethyl group enhances metabolic stability and binding affinity to hydrophobic pockets in biological targets, while the fluorophenyl and methylphenyl groups contribute to steric and electronic tuning .
Properties
Molecular Formula |
C21H15F4N3 |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-3-methyl-1-(4-methylphenyl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C21H15F4N3/c1-12-3-9-16(10-4-12)28-20-19(13(2)27-28)17(21(23,24)25)11-18(26-20)14-5-7-15(22)8-6-14/h3-11H,1-2H3 |
InChI Key |
TXZFMRNWWQKVST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=N2)C)C(=CC(=N3)C4=CC=C(C=C4)F)C(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Effects
The table below highlights key structural differences and their implications:
Physicochemical Properties
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